2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide
Overview
Description
2-{[5-(1-Adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide is a synthetic compound known for its distinctive triazole and adamantane groups. This compound is of interest in various fields such as chemistry, biology, and medicinal research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide typically involves the formation of the triazole and thiazole rings, followed by the attachment of the adamantyl group. One common synthetic route includes:
Formation of Triazole Ring: : This can be achieved via cyclization of appropriate precursors such as hydrazine derivatives with suitable nitriles under acidic conditions.
Introduction of Adamantyl Group: : The adamantyl group is often introduced through alkylation reactions using adamantyl halides or other adamantyl precursors.
Formation of Thiazole Ring: : The thiazole ring can be synthesized using sulfur-containing reagents and appropriate carbonyl compounds.
Final Assembly: : The thiazole and triazole components are coupled, often using thiolation reactions, to form the final compound.
Industrial Production Methods
Industrial production may involve optimization of the above-mentioned synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Automation and continuous flow chemistry techniques can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation at various sites, especially the triazole and thiazole rings.
Reduction: : Reduction reactions can target specific functional groups, altering the compound’s properties.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, allowing for modification of the adamantyl or triazole moieties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Major Products
The reactions yield various derivatives and analogs of the compound, each with potentially different properties and applications.
Scientific Research Applications
Chemistry
The compound is studied for its unique reactivity and ability to form various derivatives. It serves as a building block in designing new materials and catalysts.
Biology
In biological research, this compound is evaluated for its potential bioactivity, including antimicrobial, antifungal, and antiviral properties.
Medicine
Pharmacologically, the compound is investigated for its therapeutic potential, including anti-inflammatory, anticancer, and neuroprotective effects.
Industry
In industrial applications, it is explored for use in materials science, such as in the development of new polymers and coatings.
Mechanism of Action
The mechanism by which 2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide exerts its effects involves:
Molecular Targets: : It may interact with specific proteins, enzymes, or receptors in biological systems.
Pathways Involved: : The compound can influence various biochemical pathways, including those related to cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(1-Adamantyl)-4-methyl-1,2,4-triazole-3-thiol
1-Adamantyl-1,2,4-triazolyl derivatives
Thiazolylacetamides
Uniqueness
Compared to similar compounds, 2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide stands out due to its unique combination of adamantyl, triazole, and thiazole groups, which confer distinctive chemical and biological properties, making it a versatile candidate for various applications.
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Properties
IUPAC Name |
2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS2/c1-23-15(18-7-11-4-12(8-18)6-13(5-11)9-18)21-22-17(23)26-10-14(24)20-16-19-2-3-25-16/h2-3,11-13H,4-10H2,1H3,(H,19,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEAULHHRQXMPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=NC=CS2)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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